E3 ligase Ligand-Linker Conjugate 39 mechanism of action
E3 ligase Ligand-Linker Conjugate 39 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Vepdegestrant (ARV-471): An E3 Ligase Ligand-Linker Conjugate for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). As a heterobifunctional molecule, ARV-471 engages both the ERα protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. This technical guide provides a comprehensive overview of the mechanism of action of ARV-471, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to Vepdegestrant (ARV-471)
Vepdegestrant (ARV-471) is an investigational therapeutic agent for the treatment of ER-positive (ER+)/HER2-negative breast cancer.[1] It is composed of three key components: a ligand that binds to the ligand-binding domain of ERα, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two moieties.[2][3] By inducing the proximity of ERα and CRBN, ARV-471 hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to specifically eliminate the ERα protein.[4][5] This mechanism of action offers a distinct advantage over traditional inhibitors by removing the target protein entirely, thereby potentially overcoming resistance mechanisms associated with target overexpression or mutation.[6]
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
The primary mechanism of action of ARV-471 is the targeted degradation of ERα through the formation of a ternary complex with the CRBN E3 ligase.[5] This process can be broken down into the following key steps:
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Cellular Entry and Target Engagement : Being orally bioavailable, ARV-471 enters the target cells and its respective ligands bind to ERα and CRBN.[3][7]
-
Ternary Complex Formation : The simultaneous binding of ARV-471 to ERα and CRBN brings these two proteins into close proximity, forming a transient ternary complex (ERα-ARV-471-CRBN).[2]
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Ubiquitination of ERα : Within the ternary complex, the E3 ligase (CRBN) facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the ERα protein. This results in the formation of a polyubiquitin (B1169507) chain on ERα.[7]
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Proteasomal Recognition and Degradation : The polyubiquitinated ERα is then recognized by the 26S proteasome, the cell's protein degradation machinery.[2] The proteasome unfolds and degrades the ERα protein into small peptides, while ARV-471 is released and can catalytically induce the degradation of another ERα molecule.[7]
This catalytic cycle allows for the degradation of multiple ERα proteins by a single molecule of ARV-471, leading to a profound and sustained reduction in ERα levels.[7]
Signaling Pathway of ARV-471 Action
Quantitative Data
The efficacy of ARV-471 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | ERα Status | DC50 (nM) | Dmax (%) | IC50 (nM) (Proliferation) | Reference(s) |
| MCF-7 | Wild-type | ~2 | >90 | 0.8 | [8][9][10] |
| T47D | Wild-type | ~2 | >90 | 77.8 | [9][10] |
| Y537S mutant | Mutant | Degrades | >90 | 10.5 | [8][10] |
| D538G mutant | Mutant | Degrades | >90 | 6.1 | [8][10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Treatment (Dose) | Tumor Growth Inhibition (TGI) (%) | ERα Degradation in Tumor (%) | Reference(s) |
| MCF-7 Xenograft | 3 mg/kg/day, oral | 85 | >90 | [3][11] |
| MCF-7 Xenograft | 10 mg/kg/day, oral | 98 | >90 | [3][11] |
| MCF-7 Xenograft | 30 mg/kg/day, oral | 120 | >90 | [3][11] |
| Y537S PDX | 10 mg/kg/day, oral | 102 | >90 | [3] |
TGI: Tumor Growth Inhibition. PDX: Patient-Derived Xenograft.
Table 3: Clinical Efficacy and Pharmacokinetics (Phase 1/2 VERITAC Trial)
| Parameter | Value | Patient Population | Reference(s) |
| Clinical Benefit Rate (CBR) | 38% | ER+/HER2- mBC (n=71) | [11] |
| CBR in ESR1 mutant | 51.2% | ER+/HER2- mBC (n=41) | [11] |
| Median ER Degradation | 69% | Paired tumor biopsies | [2] |
| Mean ER Degradation | 71% | Paired tumor biopsies | [2] |
| Dose Proportionality | Dose-related increases in AUC24 and Cmax | 30 mg to 500 mg daily doses | [2][11] |
mBC: metastatic Breast Cancer. AUC24: Area under the curve over 24 hours. Cmax: Maximum plasma concentration.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of ARV-471.
Western Blotting for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels in breast cancer cells following treatment with ARV-471.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
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Cell culture medium (e.g., DMEM with 10% FBS)
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ARV-471 stock solution (in DMSO)
-
Vehicle control (DMSO)
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Proteasome inhibitor (e.g., MG132) as a control
-
Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
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Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
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HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of ARV-471 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the β-actin loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Cell Viability/Proliferation Assay (CCK-8)
This assay measures the effect of ARV-471 on the proliferation and viability of ER+ breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
ARV-471 stock solution (in DMSO)
-
96-well clear-bottom plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell adherence.
-
-
ARV-471 Treatment:
-
Prepare serial dilutions of ARV-471 in complete medium.
-
Remove the old medium and add 100 µL of the ARV-471 dilutions to the respective wells. Include vehicle-only and no-cell (blank) controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the ARV-471 concentration to determine the IC50 value.
-
In Vivo MCF-7 Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of ARV-471 in a mouse model of ER+ breast cancer.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID)
-
MCF-7 cells
-
17β-estradiol pellets (0.36 mg, 90-day release)
-
Matrigel
-
ARV-471 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation and Cell Implantation:
-
Surgically implant a 17β-estradiol pellet subcutaneously into each mouse.
-
One to two days later, inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the mammary fat pad.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Monitoring:
-
Administer ARV-471 (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 28 days or when tumors reach a maximum size), euthanize the mice.
-
Harvest tumors for pharmacodynamic analysis (e.g., Western blotting for ERα degradation).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a PROTAC like ARV-471.
Conclusion
Vepdegestrant (ARV-471) exemplifies the potential of PROTAC technology to create highly effective and specific protein degraders for therapeutic intervention. Its mechanism of action, centered on the induced degradation of ERα via the ubiquitin-proteasome system, has demonstrated robust preclinical and clinical activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug development. The continued clinical development of ARV-471 holds promise for a new therapeutic paradigm in the treatment of ER+ breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
